molecular formula C24H22N2O3 B11514575 12-(3-ethoxy-4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(3-ethoxy-4-hydroxyphenyl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11514575
M. Wt: 386.4 g/mol
InChI Key: JVFXHPBANCXJCF-UHFFFAOYSA-N
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Description

5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hexahydro-1,10-diazatetraphen core with an ethoxy and hydroxy-substituted phenyl group, making it a subject of interest in synthetic chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one typically involves multi-step organic reactions. One common method includes the condensation of aniline derivatives with ethyl vanillin under acidic conditions, followed by cyclization and reduction steps . The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as solvent recycling and energy-efficient processes, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include quinone derivatives, alcohols, and various substituted phenyl compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3-Ethoxy-4-hydroxyphenyl)-5,6,7,8,9,10-hexahydro-1,10-diazatetraphen-6-one stands out due to its unique hexahydro-1,10-diazatetraphen core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H22N2O3

Molecular Weight

386.4 g/mol

IUPAC Name

12-(3-ethoxy-4-hydroxyphenyl)-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C24H22N2O3/c1-2-29-21-13-14(8-11-19(21)27)22-23-15-5-4-12-25-16(15)9-10-18(23)26-17-6-3-7-20(28)24(17)22/h4-5,8-13,22,26-27H,2-3,6-7H2,1H3

InChI Key

JVFXHPBANCXJCF-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)C2C3=C(CCCC3=O)NC4=C2C5=C(C=C4)N=CC=C5)O

Origin of Product

United States

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